![molecular formula C13H19Cl2N3 B13599124 (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
化学反应分析
Types of Reactions
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry
The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective against cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H19Cl2N3 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC 名称 |
N'-methyl-N'-(quinolin-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16(7-6-14)10-11-8-12-4-2-3-5-13(12)15-9-11;;/h2-5,8-9H,6-7,10,14H2,1H3;2*1H |
InChI 键 |
JMZNMLHEWFLLEK-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN)CC1=CC2=CC=CC=C2N=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
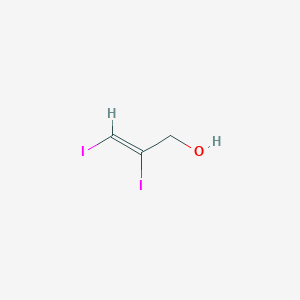
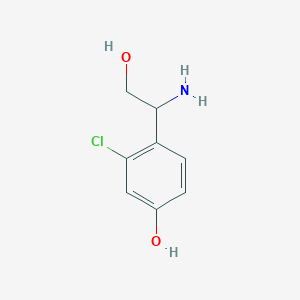


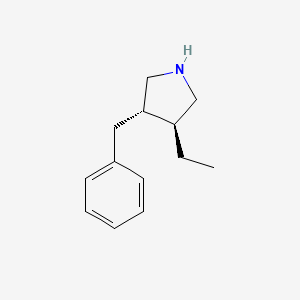
![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)


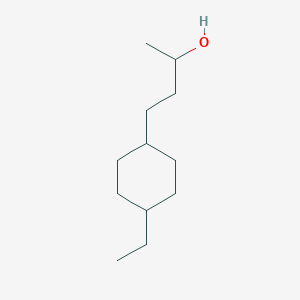

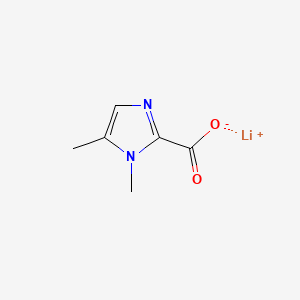
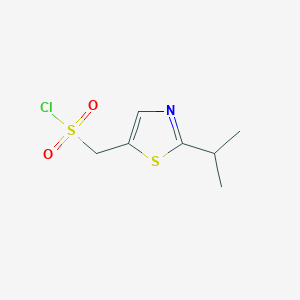
aminehydrochloride](/img/structure/B13599133.png)
